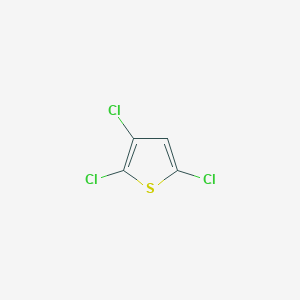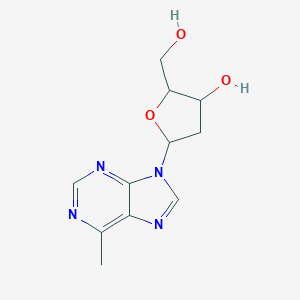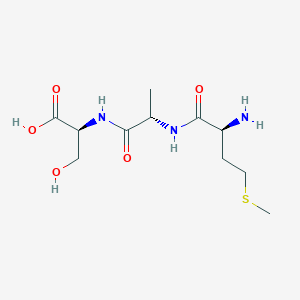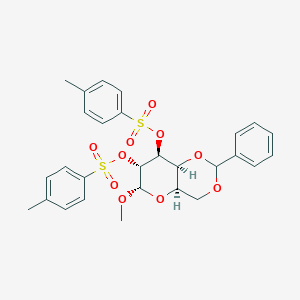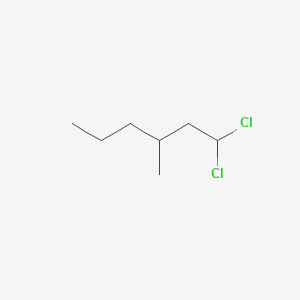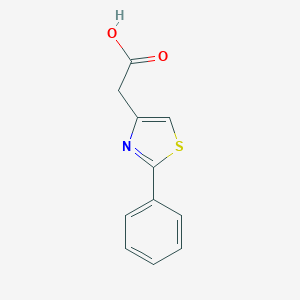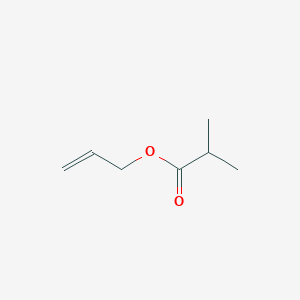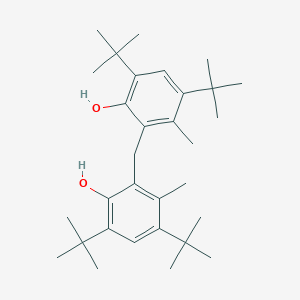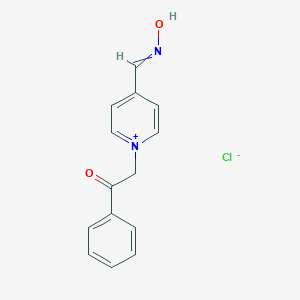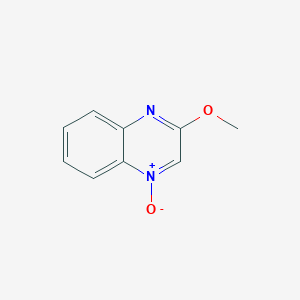![molecular formula C20H30O2 B096397 [2,2'-Bi-p-menth-8-ene]-6,6'-dione CAS No. 18457-34-6](/img/structure/B96397.png)
[2,2'-Bi-p-menth-8-ene]-6,6'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2'-Bi-p-menth-8-ene]-6,6'-dione, also known as camphorquinone, is a yellow crystalline powder that is commonly used in dentistry as a photoinitiator for polymerization of dental resins. This compound has been extensively studied for its unique properties and applications in various fields of research.
Mecanismo De Acción
Camphorquinone acts as a photoinitiator by absorbing light energy and transferring it to a co-initiator, which then initiates the polymerization reaction. The mechanism of this process involves the formation of free radicals, which react with monomers to form polymer chains. The efficiency of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator is dependent on the wavelength and intensity of the light source, as well as the concentration and type of co-initiator used.
Biochemical and Physiological Effects:
Camphorquinone has been shown to have low toxicity and minimal biological effects. However, studies have shown that exposure to high concentrations of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene can cause irritation to the skin and eyes. In addition, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been shown to have antimicrobial properties, which may have potential applications in the field of dentistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator include its high efficiency, low toxicity, and ease of use. However, some limitations include its sensitivity to light and air, which can cause degradation over time. In addition, the use of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator requires the use of a light source, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on [2,2'-Bi-p-menth-8-ene]-6,6'-dionene. One area of interest is the development of new photoinitiators with improved efficiency and stability. Another area of interest is the use of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene in the synthesis of new materials and composites with unique properties. Additionally, further research is needed to investigate the potential antimicrobial properties of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene and its applications in the field of dentistry.
Métodos De Síntesis
Camphorquinone can be synthesized through the oxidation of camphor with a strong oxidizing agent such as potassium permanganate or sodium hypochlorite. The reaction yields [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a yellow crystalline solid in high purity and yield.
Aplicaciones Científicas De Investigación
Camphorquinone has been widely used in scientific research for its ability to initiate polymerization reactions when exposed to light. This property has been utilized in various fields including dentistry, biomedicine, and material science. In dentistry, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene is used as a photoinitiator for dental resins, which are commonly used for filling cavities and repairing teeth. In biomedicine, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been used as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases. In material science, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been used as a photoinitiator for the synthesis of various polymers and composites.
Propiedades
Número CAS |
18457-34-6 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
Clave InChI |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
SMILES canónico |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



